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Compound of Interest

Compound Name: PI3K-IN-37

Cat. No.: B8522555 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, synthesis, and biological

evaluation of PI3K-IN-37, a potent inhibitor of phosphoinositide 3-kinase (PI3K) and the

mammalian target of rapamycin (mTOR). This document details the scientific background,

synthetic route, and key experimental protocols for the characterization of this compound.

Introduction: Targeting the PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR signaling pathway is a critical intracellular cascade that regulates a wide

array of cellular functions, including cell growth, proliferation, survival, and metabolism.[1]

Dysregulation of this pathway is a hallmark of many human cancers, making it a prime target

for therapeutic intervention. PI3K-IN-37 has emerged as a potent and selective inhibitor of

Class I PI3K isoforms and mTOR, demonstrating significant potential in preclinical studies.

Discovery of PI3K-IN-37
PI3K-IN-37, also identified as "Example 84.1" in patent literature, is chemically named 2-amino-

N-(7-methoxy-8-(3-morpholinopropoxy)-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)pyrimidine-5-

carboxamide. Its discovery was part of a broader effort to develop potent and selective dual

PI3K/mTOR inhibitors. The core structure is based on a morpholinopyrimidine scaffold, a

common feature in many PI3K inhibitors.

Biological Activity and Data Presentation

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b8522555?utm_src=pdf-interest
https://www.benchchem.com/product/b8522555?utm_src=pdf-body
https://data.epo.org/publication-server/rest/v1.0/publication-dates/20180530/patents/EP2914296NWB1/document.html
https://www.benchchem.com/product/b8522555?utm_src=pdf-body
https://www.benchchem.com/product/b8522555?utm_src=pdf-body
https://www.benchchem.com/product/b8522555?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8522555?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


PI3K-IN-37 exhibits potent inhibitory activity against multiple Class I PI3K isoforms and mTOR.

The following table summarizes the key quantitative data regarding its inhibitory potency.

Target IC50 (nM)

PI3Kα 6

PI3Kβ 8

PI3Kδ 4

mTOR 4

Data sourced from MedChemExpress.[2]

Signaling Pathway and Mechanism of Action
PI3K-IN-37 exerts its effects by inhibiting the kinase activity of PI3K and mTOR. This dual

inhibition leads to a blockade of downstream signaling, ultimately affecting cell growth and

survival. The following diagram illustrates the PI3K/Akt/mTOR signaling pathway and the points

of inhibition by PI3K-IN-37.
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Caption: PI3K/Akt/mTOR signaling pathway with inhibition points of PI3K-IN-37.
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Synthesis of PI3K-IN-37
The synthesis of PI3K-IN-37 involves a multi-step process, as detailed in patent WO

2010/057048 A1. A generalized synthetic scheme is presented below.
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Caption: Generalized synthetic workflow for PI3K-IN-37.

Experimental Protocol: Synthesis of 2-amino-N-(7-
methoxy-8-(3-morpholinopropoxy)-2,3-
dihydroimidazo[1,2-c]quinazolin-5-yl)pyrimidine-5-
carboxamide (PI3K-IN-37)
The following is a representative protocol based on general methods for the synthesis of similar

morpholinopyrimidine derivatives and should be adapted based on the specific details in the

patent literature.

Step 1: Synthesis of Intermediate 3 (5-amino-7-methoxy-8-(3-morpholinopropoxy)-2,3-

dihydroimidazo[1,2-c]quinazoline)

A mixture of the appropriately substituted 2-amino-benzonitrile precursor and

dimethylformamide-dimethylacetal (DMF-DMA) is heated. The resulting intermediate is then

cyclized with an appropriate amine in the presence of a catalyst to yield the quinazoline core

structure.

Step 2: Amide Coupling to form PI3K-IN-37

To a solution of Intermediate 3 in a suitable solvent such as DMF, is added 2-aminopyrimidine-

5-carboxylic acid, a coupling agent (e.g., HATU or HBTU), and a non-nucleophilic base (e.g.,
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DIPEA). The reaction mixture is stirred at room temperature until completion. The crude

product is then purified by column chromatography to yield PI3K-IN-37.

Key Experimental Protocols for Biological
Evaluation
In Vitro PI3K Kinase Assay (HTRF)
This assay measures the ability of PI3K-IN-37 to inhibit the phosphorylation of its lipid

substrate, PIP2. A Homogeneous Time-Resolved Fluorescence (HTRF) assay is a common

method.

Prepare Reagents:
PI3K enzyme, PIP2 substrate,
ATP, Assay Buffer, PI3K-IN-37

Incubate Enzyme, Substrate,
ATP, and Inhibitor

Add Detection Reagents:
Europium-labeled antibody,

Streptavidin-Allophycocyanin (SA-APC),
Biotinylated PIP3

Measure HTRF Signal

Click to download full resolution via product page

Caption: Workflow for a PI3K HTRF assay.

Protocol:

Prepare a reaction buffer containing MgCl2 and DTT.
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Add PI3K enzyme to the wells of a 384-well plate.

Add serial dilutions of PI3K-IN-37 to the wells.

Initiate the reaction by adding a mixture of PIP2 substrate and ATP.

Incubate at room temperature for a defined period (e.g., 60 minutes).

Stop the reaction and add the HTRF detection reagents (e.g., biotin-PIP3, Eu3+-cryptate

labeled anti-tag antibody, and streptavidin-XL665).

Incubate in the dark to allow for complex formation.

Read the plate on an HTRF-compatible reader and calculate IC50 values.

Cellular Assay: Western Blot for Phospho-Akt and
Phospho-S6 Ribosomal Protein
This assay determines the effect of PI3K-IN-37 on the phosphorylation of downstream targets

of the PI3K/mTOR pathway in a cellular context.
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Caption: Workflow for Western blot analysis.

Protocol:
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Plate cells (e.g., Rat1 or TSC1 null MEFs) and allow them to adhere.

Treat cells with varying concentrations of PI3K-IN-37 for the desired time (e.g., 30-60

minutes).

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

Determine protein concentration using a BCA or Bradford assay.

Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

Block the membrane with 5% BSA or non-fat milk in TBST.

Incubate the membrane with primary antibodies against phospho-Akt (Ser473) and phospho-

S6 Ribosomal Protein (Ser235/236) overnight at 4°C.

Wash the membrane and incubate with an HRP-conjugated secondary antibody.

Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the

blot.

Normalize the phosphorylated protein levels to total protein or a loading control (e.g., β-actin

or GAPDH).

Conclusion
PI3K-IN-37 is a potent dual inhibitor of PI3K and mTOR with a well-defined mechanism of

action. The synthetic route and biological evaluation methods described in this guide provide a

comprehensive resource for researchers in the field of cancer biology and drug discovery.

Further investigation into the pharmacokinetic and pharmacodynamic properties of PI3K-IN-37
is warranted to fully elucidate its therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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